molecular formula C25H27NO4 B11148066 6,7-Dimethyl-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,7-Dimethyl-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11148066
M. Wt: 405.5 g/mol
InChI Key: RKVJSYPTADMRQT-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the propan-2-yloxy group: This can be done through an etherification reaction using an appropriate alkyl halide and base.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides and bases for nucleophilic substitution; electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethyl-1-phenyl-2-[3-(methoxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 6,7-Dimethyl-1-phenyl-2-[3-(ethoxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 6,7-Dimethyl-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C25H27NO4

Molecular Weight

405.5 g/mol

IUPAC Name

6,7-dimethyl-1-phenyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H27NO4/c1-15(2)29-12-8-11-26-22(18-9-6-5-7-10-18)21-23(27)19-13-16(3)17(4)14-20(19)30-24(21)25(26)28/h5-7,9-10,13-15,22H,8,11-12H2,1-4H3

InChI Key

RKVJSYPTADMRQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC=CC=C4

Origin of Product

United States

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